3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethyl-2’-methoxychalcone: A chalcone derivative with similar trifluoromethyl and methoxy groups.
Methyl 3-(trifluoromethyl)phenylacetate: Another compound with a trifluoromethyl group, used in different chemical applications.
Uniqueness
3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15F3N2O3 |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H15F3N2O3/c1-25-12-6-4-5-11(9-12)15-10-16(26-23-15)17(24)22-14-8-3-2-7-13(14)18(19,20)21/h2-9,16H,10H2,1H3,(H,22,24) |
InChI Key |
XHNGVYIHXNGZRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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